In-Depth Technical Guide: 2,3-dihydro-5-benzofuranacetic acid (CAS No. 69999-16-2)
In-Depth Technical Guide: 2,3-dihydro-5-benzofuranacetic acid (CAS No. 69999-16-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-dihydro-5-benzofuranacetic acid, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores the known biological activities of the broader benzofuran class of molecules, highlighting potential areas for further investigation of this specific compound. Particular attention is given to the potential modulation of the G protein-coupled receptor 40 (GPR40), a key target in type 2 diabetes research.
Chemical and Physical Properties
2,3-dihydro-5-benzofuranacetic acid is a solid organic compound with the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.19 g/mol . Its structure features a dihydrobenzofuran core with an acetic acid moiety at the 5-position.
| Property | Value | Reference |
| CAS Number | 69999-16-2 | |
| Molecular Formula | C₁₀H₁₀O₃ | |
| Molecular Weight | 178.19 g/mol | |
| Melting Point | 105-107 °C | |
| Physical State | Solid |
Spectroscopic Data:
Although a complete set of spectral data for 2,3-dihydro-5-benzofuranacetic acid was not found in the available search results, typical spectral features for similar benzofuran derivatives can be predicted.
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¹H NMR: Expected signals would include aromatic protons on the benzene ring, methylene protons of the dihydrofuran ring, and protons of the acetic acid group.
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¹³C NMR: Characteristic peaks would correspond to the carbons of the aromatic ring, the dihydrofuran ring, the carboxylic acid, and the methylene bridge.
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IR Spectroscopy: Key absorption bands would be expected for the carboxylic acid O-H stretch (broad), C=O stretch (around 1700 cm⁻¹), and C-O stretches of the ether and carboxylic acid.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with fragmentation patterns characteristic of the dihydrobenzofuran and acetic acid moieties.
Experimental Protocols
Synthesis of 2,3-dihydro-5-benzofuranacetic acid
A common synthetic route to 2,3-dihydro-5-benzofuranacetic acid involves the hydrolysis of a thioacetic acid morpholide precursor.
Materials:
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2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide
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Acetic acid
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Concentrated sulfuric acid
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Water
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Ethyl acetate
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Saturated sodium bicarbonate solution
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Sodium sulfate
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Acetone
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Hexane
Procedure:
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A solution of 2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide (5.0 g) in acetic acid (20 ml), concentrated sulfuric acid (3.0 ml), and water (4.5 ml) is heated at reflux for 3 hours.
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After cooling, the reaction mixture is added to water.
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The product is extracted with ethyl acetate. The combined organic extracts are washed five times with water.
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The organic solution is then extracted with a saturated aqueous sodium bicarbonate solution.
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The aqueous solution is acidified and then extracted with ethyl acetate.
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The combined ethyl acetate extracts are dried over sodium sulfate and the solvent is evaporated.
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The resulting residue is recrystallized from an acetone/hexane mixture to yield 2,3-dihydro-5-benzofuranacetic acid.
Expected Yield and Purity:
The final product is obtained as a solid with a melting point of 105-107 °C. Purity can be assessed by standard analytical techniques such as NMR, HPLC, and melting point determination.
Biological Activity and Signaling Pathways
While specific biological data for 2,3-dihydro-5-benzofuranacetic acid is limited in the public domain, the benzofuran and dihydrobenzofuran scaffolds are present in numerous biologically active molecules. Derivatives of this core structure have shown a wide range of pharmacological activities, including antitumor, antimicrobial, and antioxidant effects.
A particularly relevant area of research for (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivatives is their activity as agonists of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1).[1] GPR40 is primarily expressed in pancreatic β-cells and plays a crucial role in mediating glucose-stimulated insulin secretion.[1] Agonism of GPR40 is a promising therapeutic strategy for the treatment of type 2 diabetes.[1]
Potential GPR40 Agonist Signaling Pathway
The activation of GPR40 by an agonist like a 2,3-dihydro-5-benzofuranacetic acid derivative is hypothesized to initiate a signaling cascade within pancreatic β-cells, leading to enhanced insulin secretion in a glucose-dependent manner.
Figure 1. Proposed GPR40 signaling pathway for a 2,3-dihydro-5-benzofuranacetic acid agonist.
Experimental Workflow
The investigation of novel compounds like 2,3-dihydro-5-benzofuranacetic acid typically follows a structured workflow from synthesis to biological evaluation.
Figure 2. General experimental workflow for the development of a novel therapeutic agent.
Conclusion
2,3-dihydro-5-benzofuranacetic acid represents a valuable scaffold for further investigation in drug discovery. Its synthesis is achievable through established chemical methods. While specific biological data for this exact compound is sparse, the known activities of related benzofuran derivatives, particularly as GPR40 agonists, suggest that it and its analogues are promising candidates for the development of novel therapeutics, especially for metabolic disorders like type 2 diabetes. Further research is warranted to fully elucidate its spectroscopic properties, optimize its synthesis, and comprehensively evaluate its biological activity profile and mechanism of action.
